Ethyl 2-benzylacetoacetate CAS number 620-79-1 properties
Ethyl 2-benzylacetoacetate CAS number 620-79-1 properties
An In-Depth Technical Guide to Ethyl 2-benzylacetoacetate (CAS 620-79-1)
This guide provides a comprehensive overview of the core properties, synthesis, and synthetic applications of Ethyl 2-benzylacetoacetate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
Ethyl 2-benzylacetoacetate, also known by its IUPAC name ethyl 2-benzyl-3-oxobutanoate, is an organic compound widely utilized as a versatile intermediate in organic synthesis.[1][2] It is recognized for its role in the production of pharmaceuticals, fragrances, and as a flavoring agent.[2][3]
Table 1: Physicochemical Properties of Ethyl 2-benzylacetoacetate
| Property | Value | Source(s) |
| CAS Number | 620-79-1 | [1][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][4] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | Colorless to light yellow oily liquid with a balsamic, floral-fruity odor. | [1] |
| Boiling Point | 275-276 °C at 760 mmHg | [1][3][5] |
| Density | 1.033 - 1.037 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.498 - 1.502 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
| Flash Point | >110 °C (>230 °F) | [3] |
| LogP (Octanol/Water) | 2.52 | [1][3] |
| pKa (Predicted) | 11.41 ± 0.46 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Ethyl 2-benzylacetoacetate.
Table 2: Summary of Spectroscopic Data
| Spectrum | Key Features | Source(s) |
| ¹H NMR | Data available, typical signals include those for ethyl ester, acetyl, benzylic, and aromatic protons. | [1] |
| ¹³C NMR | Data available, shows characteristic peaks for ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons. | [1] |
| IR Spectroscopy | Strong C=O stretching bands for the ketone and ester groups (typically in the 1715-1750 cm⁻¹ region), C-O stretching bands (1000-1300 cm⁻¹), and bands for the aromatic ring. | [1][6][7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 220. Key fragment ions observed at m/z 131 and 43. | [1][9] |
Safety and Handling
Proper handling of Ethyl 2-benzylacetoacetate is essential in a laboratory setting. It is classified as an irritant.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
Synthesis of Ethyl 2-benzylacetoacetate
The most common laboratory synthesis involves the alkylation of an ethyl acetoacetate (B1235776) enolate with benzyl (B1604629) chloride.
Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium ethyl acetoacetate (enolate) Sodium ethyl acetoacetate + Benzyl chloride → Ethyl 2-benzylacetoacetate + Sodium chloride
Detailed Methodology:
-
Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol (B145695) (approx. 7 mL per gram of sodium ethoxide).
-
To this stirred solution, add ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.). Stir the mixture until the solid sodium ethoxide has completely dissolved, indicating the formation of the sodium enolate.
-
Alkylation: Slowly add benzyl chloride (1.0 eq.) dropwise to the flask through the condenser. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for approximately 40-60 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into deionized water (approx. 100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining ethanol and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The resulting oil can be purified further by vacuum distillation if necessary.
Applications in Pharmaceutical and Organic Synthesis
Ethyl 2-benzylacetoacetate is a valuable building block in organic chemistry due to the presence of multiple functional groups that can be selectively manipulated. Its core structure, a β-keto ester, allows for a wide range of chemical transformations.[10][11]
-
Synthesis of Ketones: The ester can undergo hydrolysis and decarboxylation (ketonic hydrolysis) under acidic or basic conditions to yield benzylacetone, a simple ketone.
-
Synthesis of Carboxylic Acids: Saponification followed by acidification can be used to produce the corresponding β-keto acid, which is often unstable but can be used in subsequent steps.
-
Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[12][13][14] For example, condensation with hydrazine (B178648) derivatives yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines.
-
Michael Additions: The active methylene (B1212753) proton can be removed to form a nucleophilic enolate, which can participate in Michael addition reactions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.[13]
While it is cited as an intermediate in the synthesis of anticonvulsants and antihistamines, specific, publicly available protocols detailing its use for a named drug are scarce.[2] However, its utility is demonstrated by its ability to generate complex molecular architectures relevant to drug discovery.
References
- 1. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. ETHYL 2-BENZYLACETOACETATE | 620-79-1 [chemicalbook.com]
- 4. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 5. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 6. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 7. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 10. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 11. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 12. Ethyl Acetoacetate: A Versatile Compound for Biofilm Inhibition and Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]



